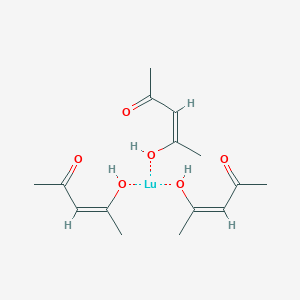
Lutetium(iii)acetylacetonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium(iii)acetylacetonate hydrate is a coordination compound with the chemical formula [CH3COCHC(O)CH3]3Lu · xH2O. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, a β-diketone ligand. This compound is known for its high purity and is often used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutetium(iii)acetylacetonate hydrate can be synthesized by reacting lutetium salts with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of a lutetium salt, such as lutetium nitrate or lutetium chloride, with acetylacetone and then raising the pH of the solution until the complex precipitates . The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lutetium salts and acetylacetone, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium(iii)acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide.
Reduction: Reduction reactions can convert the this compound to lower oxidation states of lutetium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phenanthroline or bipyridine, forming new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include lutetium oxide, reduced lutetium complexes, and substituted lutetium acetylacetonate complexes .
Wissenschaftliche Forschungsanwendungen
Lutetium(iii)acetylacetonate hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of lutetium(iii)acetylacetonate hydrate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination stabilizes the lutetium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lanthanum(iii)acetylacetonate hydrate
- Samarium(iii)acetylacetonate hydrate
- Europium(iii)acetylacetonate hydrate
- Gadolinium(iii)acetylacetonate hydrate
Uniqueness
Lutetium(iii)acetylacetonate hydrate is unique due to its high stability and specific reactivity compared to other lanthanide acetylacetonate complexes. Its smaller ionic radius and higher charge density make it particularly effective in certain catalytic and industrial applications .
Eigenschaften
Molekularformel |
C15H24LuO6 |
|---|---|
Molekulargewicht |
475.31 g/mol |
IUPAC-Name |
(Z)-4-hydroxypent-3-en-2-one;lutetium |
InChI |
InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI-Schlüssel |
BJUPKIHXMYXGRT-LNTINUHCSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Lu] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Lu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


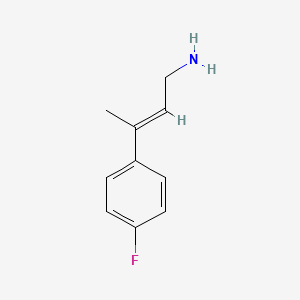
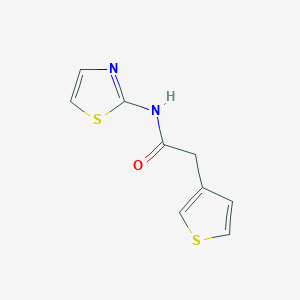
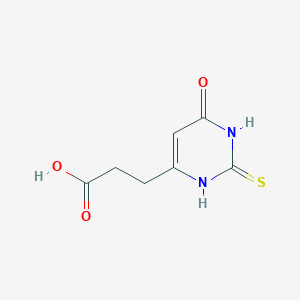
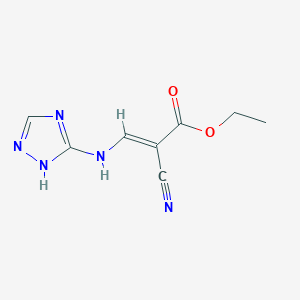
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
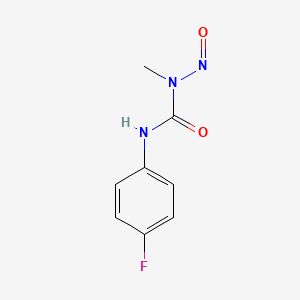
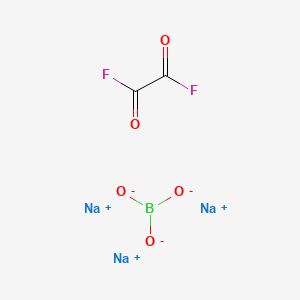
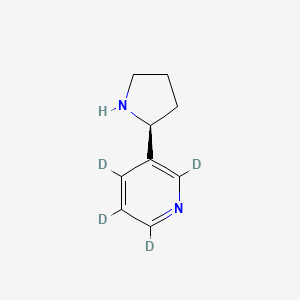

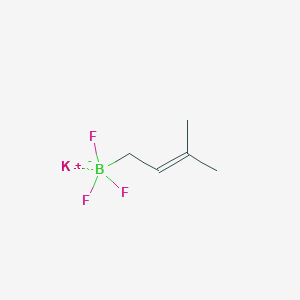
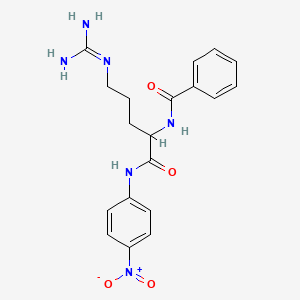
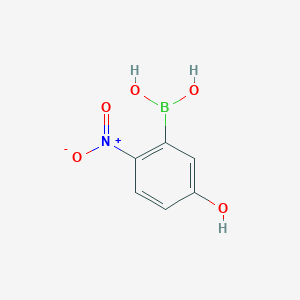
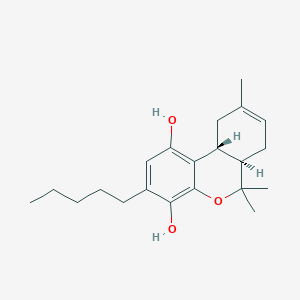
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
